

An In-Depth Technical Guide to Didestriazole Anastrozole Dimer Impurity

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Compound of Interest

Compound Name: *Didestriazole Anastrozole Dimer Impurity*

Cat. No.: *B193206*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and available information for the Anastrozole impurity known as **Didestriazole Anastrozole Dimer Impurity**. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and quality control of Anastrozole.

Chemical Identity and Structure

The "**Didestriazole Anastrozole Dimer Impurity**" is chemically identified as 2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile. A critical point of clarification is the distinction of this impurity from another compound sometimes referred to as "Anastrozole Dimer Impurity." The "Didestriazole" designation signifies the absence of the two triazole rings that are characteristic of the parent drug, Anastrozole. This structural difference is reflected in its distinct molecular formula and CAS number.

Quantitative data and chemical identifiers for **Didestriazole Anastrozole Dimer Impurity** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference(s)
Chemical Name	2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile	[1]
Synonym(s)	Didestriazole Anastrozole Dimer Impurity, Anastrozole Impurity A	[2]
CAS Number	918312-71-7	[1][3]
Molecular Formula	C ₂₆ H ₂₉ N ₃	[1][3]
Molecular Weight	383.54 g/mol	[1][3]

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of **Didestriazole Anastrozole Dimer Impurity** are not extensively available in peer-reviewed scientific literature. However, based on general practices for the analysis of Anastrozole and its related substances, the following methodologies would be applicable for its characterization.

General Chromatographic Analysis

For the detection and quantification of Anastrozole impurities, High-Performance Liquid Chromatography (HPLC) is the most common technique. A general protocol would involve:

- **Column:** A reversed-phase column, such as a C18, is typically used.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of impurities.
- **Detection:** UV detection at a wavelength of approximately 215 nm is suitable for monitoring Anastrozole and its impurities.
- **Quantification:** The concentration of the impurity can be determined by comparing its peak area to that of a reference standard of known concentration.

Structural Elucidation

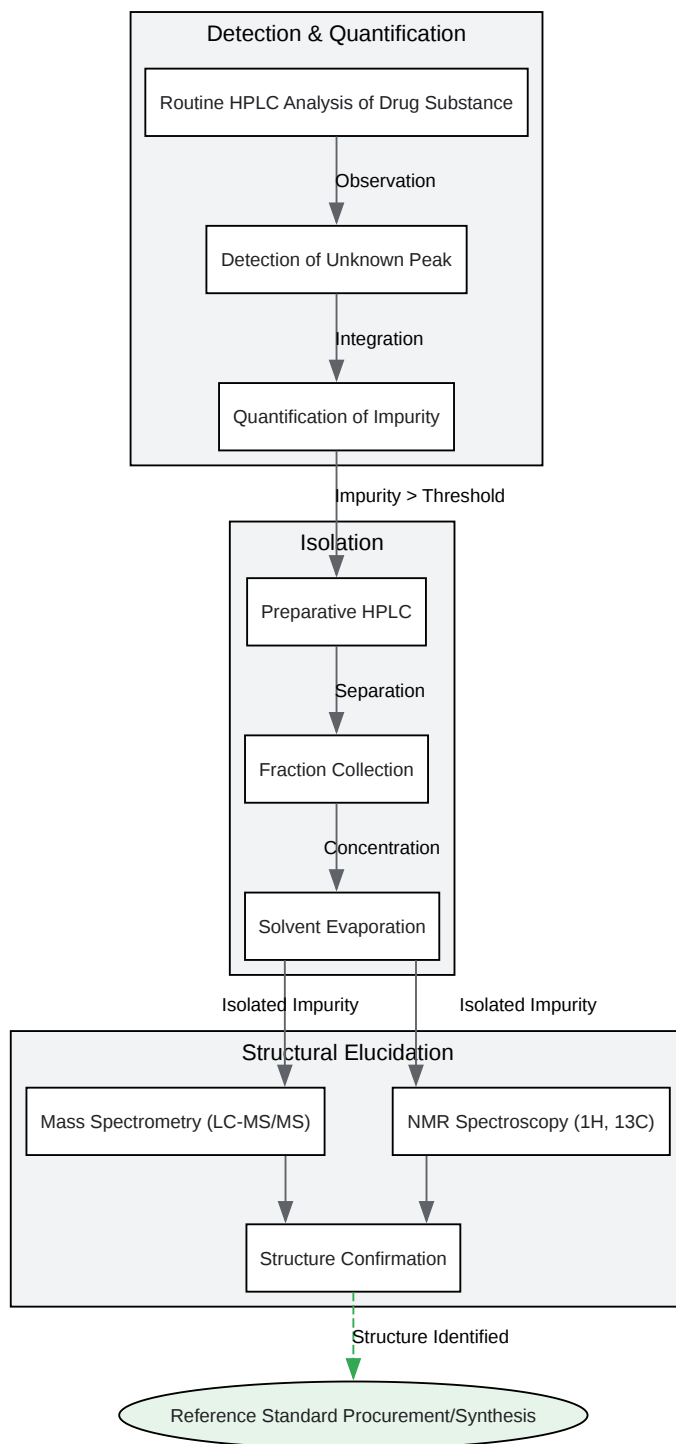
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the definitive structural confirmation of impurities.

- Mass Spectrometry: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) can be used to determine the molecular weight of the impurity and to obtain fragmentation patterns that help in elucidating its structure.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the connectivity and stereochemistry of the impurity. A Certificate of Analysis for a reference standard of this impurity would typically include this data.

Logical Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like the Didestriazole Anastrozole Dimer.

General Workflow for Pharmaceutical Impurity Analysis

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Caption: A flowchart illustrating the general process for the detection, isolation, and structural elucidation of pharmaceutical impurities.

Biological Relevance and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity or potential signaling pathway interactions of the **Didestriazole Anastrozole Dimer Impurity**. The primary focus in the context of pharmaceutical development is on its detection, characterization, and control to ensure the safety and efficacy of the final drug product. Any biological assessment would typically be part of the impurity qualification process if its levels exceed the thresholds defined by regulatory bodies such as the ICH.

Conclusion

The **Didestriazole Anastrozole Dimer Impurity** is a known related substance of Anastrozole, distinguished by the absence of the triazole functional groups. While its chemical structure has been established, detailed experimental protocols for its synthesis and characterization, as well as data on its biological activity, are not widely available in the public domain. The information and generalized methodologies provided in this guide are intended to assist researchers and drug development professionals in understanding and managing this impurity within the broader context of Anastrozole quality control.

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